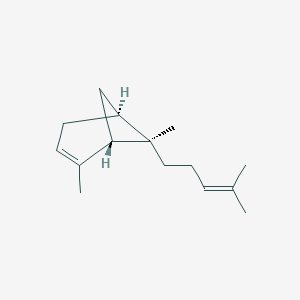
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and a fluorophenyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea typically begins with the reaction of 2-chloroethylamine hydrochloride and 4-fluoroaniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The mixture is then heated to facilitate the formation of the urea derivative.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild heating conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as N-(2-azidoethyl)-N’-(4-fluorophenyl)urea or N-(2-thiocyanatoethyl)-N’-(4-fluorophenyl)urea can be formed.
Oxidation Products: Oxidized derivatives may include N-(2-chloroethyl)-N’-(4-fluorophenyl)urea oxides.
Reduction Products: Reduced products may include N-(2-aminoethyl)-N’-(4-fluorophenyl)urea.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Due to its structural similarity to certain anticancer agents, N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea is being investigated for its potential anticancer properties.
Industry:
Polymer Science: The compound can be used as a building block in the synthesis of specialized polymers with unique properties.
Mécanisme D'action
The mechanism by which N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea exerts its effects involves the interaction with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The chloroethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
Comparaison Avec Des Composés Similaires
- N-(2-Chloroethyl)-N’-(4-bromophenyl)urea
- N-(2-Chloroethyl)-N’-(4-methylphenyl)urea
- N-(2-Chloroethyl)-N’-(4-nitrophenyl)urea
Comparison:
- N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
- N-(2-Chloroethyl)-N’-(4-bromophenyl)urea and N-(2-Chloroethyl)-N’-(4-nitrophenyl)urea may exhibit different reactivity patterns due to the presence of bromine and nitro groups, respectively.
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVQWNNGRKPRIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930306 |
Source


|
| Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-32-2 |
Source


|
| Record name | 13908-32-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
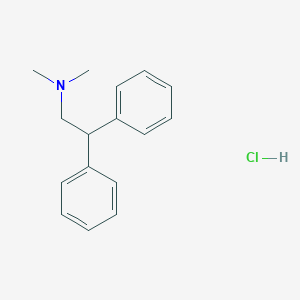
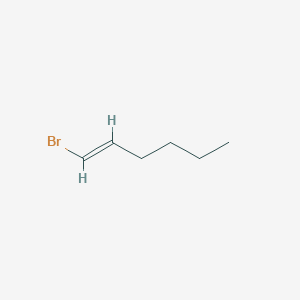

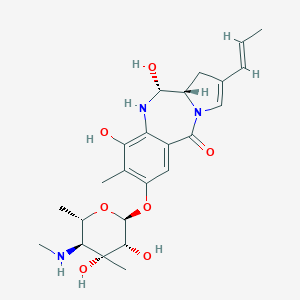
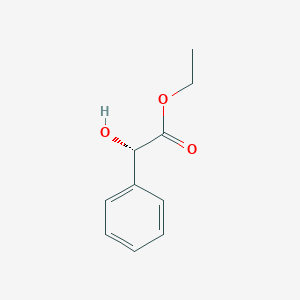
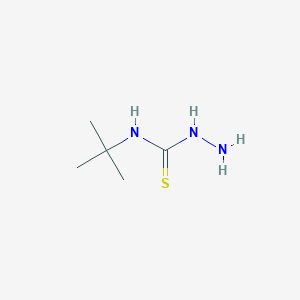
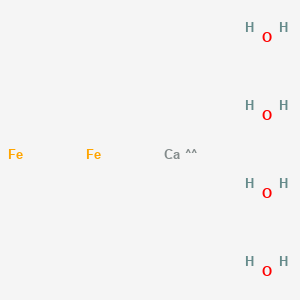
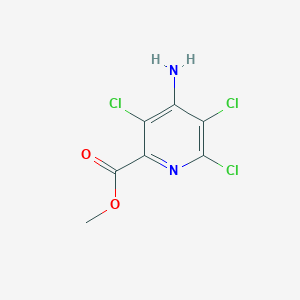
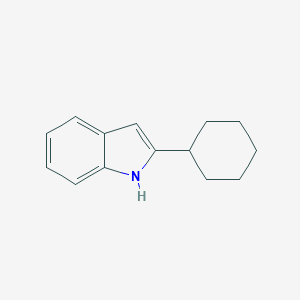
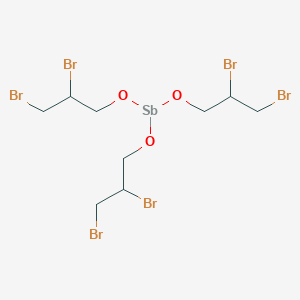
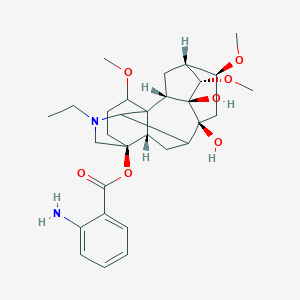
![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)
